N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers exploring new therapeutic agents and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Attachment of the pyridinone moiety: This step involves the reaction of the triazole intermediate with a pyridinone derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Thioether formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Researchers study its interactions with biological targets to understand its mechanism of action and potential efficacy.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its structural features might impart desirable characteristics such as enhanced stability or reactivity, making it useful in various applications.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: shares similarities with other compounds containing the 1,2,4-triazole ring, pyridinone moiety, and thioether linkage.
This compound: can be compared to other triazole-based compounds used in medicinal chemistry, such as antifungal agents or enzyme inhibitors.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(2-ethoxyphenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structure includes a thioacetamide moiety linked to a 1,2-dihydropyridine and a triazole ring, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound can be represented as follows:
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of 1,2-dihydropyridines have shown efficacy against various bacterial strains. A study found that derivatives with thioacetamide linkages displayed potent activity against Escherichia coli and Enterococcus faecalis, with some compounds achieving zones of inhibition comparable to standard antibiotics like amoxicillin .
2. Enzyme Inhibition
The compound's structure suggests potential inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds featuring similar triazole and pyridine moieties have demonstrated selective inhibition of these enzymes. For example, a related compound exhibited an IC50 value of 46.42 µM against BChE . This suggests that N-(2-ethoxyphenyl)-2-{(5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio}acetamide may possess similar inhibitory effects.
3. Antioxidant Activity
Compounds derived from triazoles and pyridines are often evaluated for their antioxidant properties. The presence of electron-rich nitrogen atoms in the triazole ring enhances the ability to scavenge free radicals. Preliminary studies indicate that related compounds have shown significant antioxidant activity in vitro .
Case Study 1: Synthesis and Biological Evaluation
In a study focusing on the synthesis of thioacetamide derivatives, researchers synthesized several analogs and evaluated their biological activities. The synthesized compounds were tested for antimicrobial and enzyme inhibitory activities using standard protocols. Notably, one derivative exhibited a remarkable zone of inhibition against E. coli, highlighting the potential of these compounds in developing new antimicrobial agents .
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of triazole-containing compounds. The study revealed that modifications at the ethoxyphenyl position significantly influenced biological activity. The most active compounds were those that maintained the thioacetamide linkage while varying the substituents on the triazole ring . This underscores the importance of structural modifications in enhancing biological efficacy.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-4-25-12-8-9-14(19(25)27)18-22-23-20(24(18)3)29-13-17(26)21-15-10-6-7-11-16(15)28-5-2/h6-12H,4-5,13H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVOTAXHMQXNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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